Cas no 2094439-48-0 (2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline)

2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is a specialized quinoline derivative featuring a chloro-substituted quinoline core functionalized with a 3,5-dimethylmorpholine-4-carbonyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of the morpholine carbonyl moiety enhances solubility and may influence binding interactions with biological targets. The chloro and methyl substituents contribute to its stability and reactivity, making it suitable for further derivatization. Its structural complexity offers utility in the development of novel therapeutic agents, particularly in targeting enzyme inhibition or receptor modulation. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline structure
2094439-48-0 structure
Product name:2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
CAS No:2094439-48-0
MF:C17H19ClN2O2
MW:318.797963380814
CID:5941613
PubChem ID:121570935

2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • Z2194606113
    • 2-chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
    • AKOS033794607
    • EN300-6659502
    • 2094439-48-0
    • (2-chloro-8-methylquinolin-3-yl)-(3,5-dimethylmorpholin-4-yl)methanone
    • 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
    • Inchi: 1S/C17H19ClN2O2/c1-10-5-4-6-13-7-14(16(18)19-15(10)13)17(21)20-11(2)8-22-9-12(20)3/h4-7,11-12H,8-9H2,1-3H3
    • InChI Key: VNSXCNGSZKCEII-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2C=CC=C(C)C=2N=1)C(N1C(C)COCC1C)=O

Computed Properties

  • Exact Mass: 318.1135055g/mol
  • Monoisotopic Mass: 318.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 3.5

2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6659502-0.05g
2094439-48-0
0.05g
$212.0 2023-06-10

Additional information on 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline

Introduction to 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline (CAS No. 2094439-48-0)

2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline, identified by its CAS number 2094439-48-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a chloro substituent, a 3,5-dimethylmorpholine-4-carbonyl group, and an 8-methylquinoline backbone, contribute to its unique chemical properties and potential pharmacological applications.

The chloro substituent at the 2-position of the quinoline ring enhances the electrophilicity of the molecule, making it a valuable intermediate in various synthetic transformations. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the 3,5-dimethylmorpholine-4-carbonyl moiety introduces a nitrogen-rich environment that can interact with biological targets through hydrogen bonding or coordination with metal ions. Such interactions are often exploited in the design of enzyme inhibitors and receptor modulators.

The 8-methylquinoline core is a well-established pharmacophore in medicinal chemistry, known for its role in antimicrobial, antimalarial, and anticancer therapies. The methyl group at the 8-position further fine-tunes the electronic properties of the quinoline ring, influencing its reactivity and binding affinity. Recent studies have highlighted the importance of quinoline derivatives in developing next-generation therapeutics, particularly against drug-resistant pathogens. The structural complexity of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline positions it as a promising candidate for further exploration in this context.

In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with enhanced bioavailability and reduced toxicity. The incorporation of 3,5-dimethylmorpholine-4-carbonyl into the quinoline scaffold not only improves solubility but also modulates metabolic stability. This has been observed in several preclinical studies where derivatives of this nature have demonstrated favorable pharmacokinetic profiles. For instance, modifications at the morpholine ring have been shown to enhance binding affinity to target proteins while minimizing off-target effects.

The synthesis of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline involves multi-step organic transformations that require precise control over reaction conditions. The chlorination step is particularly critical, as it determines the reactivity of subsequent functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize yields and purity. These advancements underscore the compound's significance as a building block for more complex pharmaceutical entities.

One of the most compelling aspects of this compound is its potential application in targeting protein-protein interactions (PPIs), which are implicated in various diseases including cancer and neurodegenerative disorders. The nitrogen-rich 3,5-dimethylmorpholine-4-carbonyl group serves as a hinge binder, capable of interacting with shallow binding pockets on protein surfaces. This mode of interaction has been successfully leveraged in designing small-molecule inhibitors that disrupt aberrant signaling pathways. Preliminary computational studies suggest that 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline can effectively bind to key PPIs with high affinity and selectivity.

Another area where this compound shows promise is in the development of antiviral agents. Quinoline derivatives have a long history of use in combating viral infections, particularly malaria caused by *Plasmodium* species. The structural features of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline make it an attractive scaffold for designing novel antiviral drugs that can evade existing resistance mechanisms. Recent laboratory findings indicate that analogs of this compound exhibit inhibitory activity against several viral proteases and polymerases, suggesting their potential as lead compounds for antiviral drug discovery.

The impact of this compound extends beyond its direct therapeutic applications; it also serves as a valuable tool for mechanistic studies in medicinal chemistry. By systematically varying substituents on the quinoline core and morpholine ring, researchers can gain insights into structure-activity relationships (SAR) that guide future drug design efforts. Such studies are essential for understanding how molecular modifications influence binding affinity, metabolic stability, and pharmacological efficacy.

From an industrial perspective,2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline represents an important intermediate for large-scale synthesis of biologically active molecules. Its versatility allows for further derivatization into libraries of compounds suitable for high-throughput screening (HTS) campaigns. Pharmaceutical companies are increasingly investing in such libraries to identify novel drug candidates rapidly and cost-effectively. The compound's well-defined synthetic route ensures consistent supply quality necessary for preclinical and clinical development programs.

The future prospects for 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline are bright given its multifaceted utility across multiple therapeutic areas including oncology,antiviral therapy,and central nervous system (CNS) disorders. As research continues to uncover new biological targets and mechanisms,this compound will likely play an integral role in shaping next-generation pharmaceuticals designed to address unmet medical needs efficiently.

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